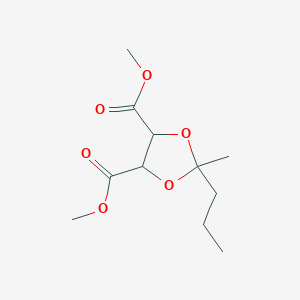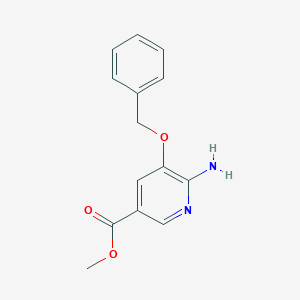
2-Ethoxy-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-methylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the second position and a methyl group at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to yield the desired product . Another method includes the nitration of ortho-xylene to obtain 3-nitro-ortho-xylene, which is then oxidized to form 2-methyl-3-nitrobenzoic acid. This intermediate undergoes reduction to produce 2-methyl-3-aminobenzoic acid, which is then diazotized and hydrolyzed to yield 2-methyl-3-hydroxybenzoic acid. Finally, etherification of this compound results in this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of 2,6-dichlorotoluene as a starting material due to its availability and cost-effectiveness. The process typically includes etherification, followed by cyanation and hydrolysis steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and methyl groups influence the reactivity and orientation of the substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium ethoxide and other nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Ethoxy-3-methylbenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-ethoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it may exert antibacterial effects by disrupting bacterial cell walls and inhibiting essential bacterial enzymes . The exact molecular targets and pathways involved in these actions are still under investigation.
Comparaison Avec Des Composés Similaires
3-Methoxy-2-methylbenzoic acid: This compound is similar in structure but has a methoxy group instead of an ethoxy group.
2-Hydroxy-3-methoxybenzoic acid: This compound has a hydroxy group at the second position and a methoxy group at the third position.
Uniqueness: 2-Ethoxy-3-methylbenzoic acid is unique due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-ethoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
Clé InChI |
AWIXHJGASYRTLR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=C1C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)
![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)




![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)






![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
